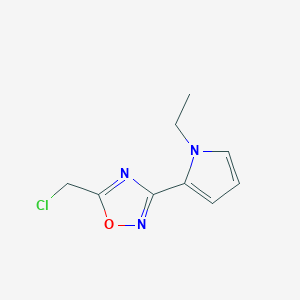

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

CAS No.: 1934577-41-9

Cat. No.: VC2890030

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1934577-41-9 |

|---|---|

| Molecular Formula | C9H10ClN3O |

| Molecular Weight | 211.65 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 |

| Standard InChI Key | NEJPPAQVGJULJJ-UHFFFAOYSA-N |

| SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |

| Canonical SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |

Introduction

Chemical Identity and Properties

Basic Identification Data

5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound with multiple functional groups that contribute to its chemical reactivity and biological potential. The compound is characterized by the following identification data:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1934577-41-9 |

| Molecular Formula | C₉H₁₀ClN₃O |

| Molecular Weight | 211.65 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 |

| Standard InChIKey | NEJPPAQVGJULJJ-UHFFFAOYSA-N |

| SMILES | CCN1C=CC=C1C2=NOC(=N2)CCl |

The compound features a 1,2,4-oxadiazole ring connected to a 1-ethyl-1H-pyrrole moiety at position 3 and a chloromethyl group at position 5, creating a molecule with diverse reactivity patterns.

Structural Features and Chemical Reactivity

Key Structural Elements

The molecular structure of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole combines several important pharmacophoric elements:

-

The 1,2,4-oxadiazole heterocycle serves as the central structural feature, containing two nitrogen atoms and one oxygen atom in a five-membered ring.

-

The 1-ethyl-1H-pyrrole substituent at position 3 introduces an additional heterocyclic component.

-

The chloromethyl group at position 5 provides a reactive electrophilic site for potential chemical modifications.

This structural combination creates a molecule with unique electronic distribution and reactivity patterns that influence its biological interactions.

Chemical Reactivity

The reactivity of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is primarily governed by:

-

The electrophilic nature of the chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles.

-

The 1,2,4-oxadiazole ring, which demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding.

-

The pyrrole ring, which can participate in electrophilic aromatic substitution reactions typical of electron-rich heterocycles .

These reactive centers make the compound valuable for chemical derivatization in drug discovery applications.

Synthesis Methods

General Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazole compounds like 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically follows established methodologies in heterocyclic chemistry. Two primary approaches are commonly employed:

Amidoxime Route

The most widely used method involves the reaction between an amidoxime and a carboxylic acid derivative, as illustrated in Table 1:

| Step | Reaction | Conditions | Yield Range |

|---|---|---|---|

| 1 | Formation of amidoxime from nitrile | NH₂OH·HCl, base, solvent | 60-90% |

| 2 | Acylation of amidoxime | Carboxylic acid derivative, coupling agent | 50-80% |

| 3 | Cyclodehydration | Heat or base | 40-95% |

This approach is particularly valuable due to the mild conditions and the diversity of substituents that can be incorporated .

1,3-Dipolar Cycloaddition

An alternative synthesis route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles:

| Reagents | Catalysts | Conditions | Limitations |

|---|---|---|---|

| Nitrile + Nitrile oxide | Pt(IV) complexes | Mild temperatures | Poor solubility, costly catalysts |

| Modified nitrile substrates | Lewis acids | Room temperature to moderate heat | Variable regioselectivity |

This method, while less common, offers a complementary approach for specific structural variations .

Specific Synthesis of Chloromethyl-Oxadiazole Derivatives

For the synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole specifically, a route similar to that used for related compounds likely involves:

-

Preparation of the appropriate 1-ethyl-1H-pyrrole-2-carbonitrile

-

Conversion to the corresponding amidoxime

-

Reaction with chloroacetic acid or its activated derivatives

The chloromethyl group can be introduced either during the acylation step using chloroacetyl chloride or through subsequent chlorination of a methyl or hydroxymethyl precursor .

Biological Activities of 1,2,4-Oxadiazole Derivatives

Pharmacological Significance

While specific biological activity data for 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is limited in the literature, the 1,2,4-oxadiazole scaffold is recognized for diverse pharmacological properties that this compound may share:

| Biological Activity | Mechanism | Related Structures |

|---|---|---|

| Antimicrobial | Enzyme inhibition, membrane disruption | Various 3,5-disubstituted-1,2,4-oxadiazoles |

| Anti-inflammatory | COX inhibition, cytokine modulation | Oxadiazole derivatives with aryl substituents |

| Antitumor | Kinase inhibition, apoptosis induction | Oxadiazoles linked to other heterocycles |

| Antitubercular | DprE1 inhibition, cell wall disruption | Dinitrobenzylsulfanyl-1,2,4-oxadiazoles |

The presence of the 1-ethyl-1H-pyrrole moiety may further influence the biological profile, as pyrrole-containing compounds often exhibit enhanced membrane permeability and receptor binding properties .

Structure-Activity Relationship Insights

Studies on related oxadiazole derivatives suggest several structural features that contribute to biological activity:

-

The 1,2,4-oxadiazole ring typically serves as a rigid scaffold that positions other functional groups in optimal orientations for target binding.

-

Substitution patterns significantly impact activity—chloromethyl groups at position 5 can influence reactivity toward biological nucleophiles.

-

The 1-ethylpyrrole group likely contributes to lipophilicity and membrane permeability.

-

The bioisosteric nature of the oxadiazole ring compared to esters and amides improves metabolic stability while maintaining hydrogen bonding capabilities .

These characteristics position 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole as a potential lead compound for further derivatization and biological evaluation.

Research Applications

Current Research Focus

Current research involving 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole and related compounds centers on several key areas:

Drug Discovery Applications

The compound has potential applications in medicinal chemistry due to its structural features:

-

As a building block for constructing compound libraries

-

For fragment-based drug discovery approaches

-

As a reactive intermediate for producing more complex molecules with tailored pharmacological properties

Chemical Biology Tools

The reactive chloromethyl group makes this compound useful for chemical biology applications:

-

As a covalent modifier for target proteins containing reactive nucleophilic residues

-

For the development of activity-based probes

-

In cross-linking studies to investigate protein-protein interactions

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole shows distinctive characteristics:

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | Methyl vs. ethyl on pyrrole | Slightly reduced lipophilicity |

| 2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole | 1,3,4-oxadiazole isomer | Different electronic distribution, altered H-bonding pattern |

| 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Pyrrolidinyl vs. chloromethyl | Increased basicity, different pharmacokinetic profile |

These structural variations provide valuable insights into the potential optimization of this compound for specific applications .

Future Research Directions

Synthesis Optimization

Future research on 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole could focus on:

-

Development of more efficient and sustainable synthetic routes

-

Investigation of flow chemistry approaches for scaled production

-

Exploration of green chemistry methodologies to reduce environmental impact

Structural Modifications

Potential structural modifications to explore include:

-

Replacement of the chloromethyl group with other functional groups to tune reactivity

-

Variation of the substituents on the pyrrole ring to optimize pharmacological properties

-

Introduction of additional functional groups to enhance target selectivity

-

Development of prodrug approaches to improve pharmacokinetic properties

Biological Screening

Comprehensive biological evaluation should include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume